molecular formula C13H17NO2 B12312002 cis-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide

cis-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide

Katalognummer: B12312002
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: LHHUVRNINXPUPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide: is a synthetic organic compound that belongs to the class of cyclopropane carboxamides. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and various functional groups including an ethyl group, a hydroxymethyl group, and a phenyl group. The cis configuration indicates that the substituents are on the same side of the cyclopropane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of Functional Groups: The hydroxymethyl group can be introduced through hydroxymethylation reactions, while the ethyl group can be added via alkylation reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Investigated for potential biological activities such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of cis-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    trans-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide: Differing in the configuration of the substituents.

    N-Methyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide: Differing in the alkyl group attached to the nitrogen.

    2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid: Lacking the amide group.

Uniqueness

The unique cis configuration of cis-N-Ethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide may confer specific stereochemical

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C13H17NO2/c1-2-14-12(16)13(8-11(13)9-15)10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,16)

InChI-Schlüssel

LHHUVRNINXPUPY-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1(CC1CO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.